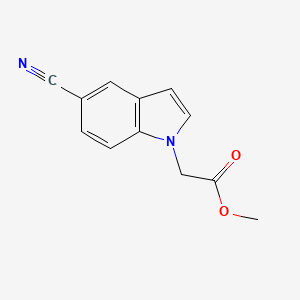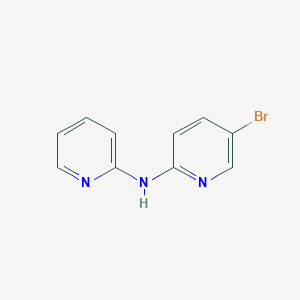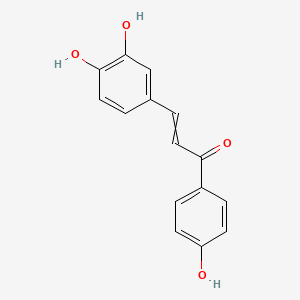
4,5,4'-Trihydroxychalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,4'-Trihydroxychalcone is a naturally occurring chalcone derivative known for its diverse biological activities. Chalcones are a class of organic compounds characterized by the presence of an α,β-unsaturated ketone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,5,4'-Trihydroxychalcone can be synthesized through several methods, including the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of appropriate phenolic compounds with aldehydes in the presence of a base catalyst. The reaction conditions usually require a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized for higher yields and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Additionally, the use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be incorporated to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,4'-Trihydroxychalcone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and enhance its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, which can exhibit enhanced biological activity compared to the parent compound.
Applications De Recherche Scientifique
Medicine: It has shown promise as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate various signaling pathways makes it a valuable candidate for drug development.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including flavonoids and other bioactive compounds.
Industry: Its antioxidant properties make it useful in the development of cosmetic and skincare products.
Mécanisme D'action
The mechanism by which 4,5,4'-Trihydroxychalcone exerts its effects involves the modulation of various molecular targets and pathways. It has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can activate antioxidant pathways and modulate cell signaling pathways related to apoptosis and cell proliferation.
Comparaison Avec Des Composés Similaires
4,5,4'-Trihydroxychalcone is structurally similar to other chalcones, such as 2',4,4'-Trihydroxychalcone and 2',4',4"-Trihydroxychalcone. its unique arrangement of hydroxyl groups and the presence of the α,β-unsaturated ketone structure contribute to its distinct biological activity. These structural differences result in variations in the compound's antioxidant, anti-inflammatory, and anticancer properties compared to its analogs.
List of Similar Compounds
2',4,4'-Trihydroxychalcone
2',4',4"-Trihydroxychalcone
2,4,4'-Trihydroxychalcone
2',4,6'-Trihydroxychalcone
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
88191-22-4 |
|---|---|
Formule moléculaire |
C15H12O4 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
3-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O4/c16-12-5-3-11(4-6-12)13(17)7-1-10-2-8-14(18)15(19)9-10/h1-9,16,18-19H |
Clé InChI |
UPERCWWUZZKHCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C=CC2=CC(=C(C=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


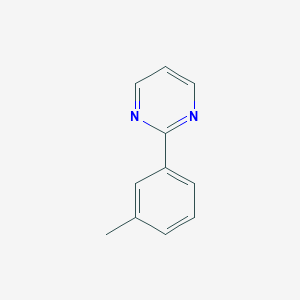
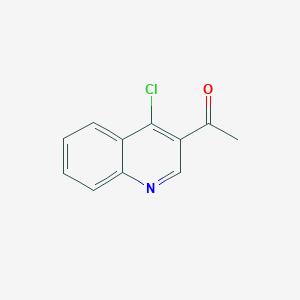
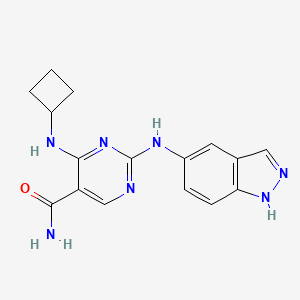
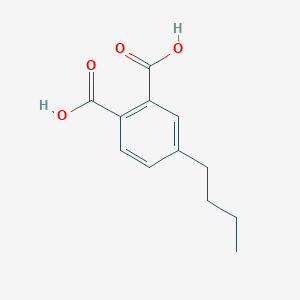



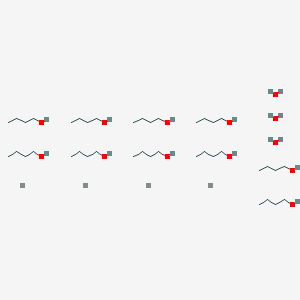
![tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B15356550.png)
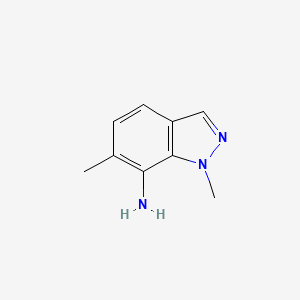
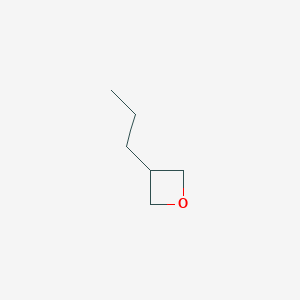
![1-{2-[4-(Dimethylamino)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B15356562.png)
